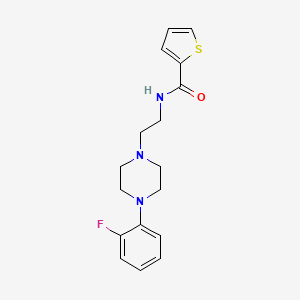
4-(4-(4-fluorofenil)piperazin-1-il)-1-metil-3-nitroquinolin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a nitro group, a methyl group, and a piperazine ring bearing a fluorophenyl group
Aplicaciones Científicas De Investigación
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Métodos De Preparación
The synthesis of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Alkylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Piperazine substitution: The final step involves the substitution of the piperazine ring with the fluorophenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quinoline core.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a quinoline core and are known for their antibacterial properties.
Piperazine derivatives: Compounds like N-substituted piperazinyl sarafloxacin derivatives share structural similarities and are studied for their antimicrobial activities.
The uniqueness of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-22-17-5-3-2-4-16(17)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJIPLEWJZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2423158.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)


![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)


![N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2423173.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)

